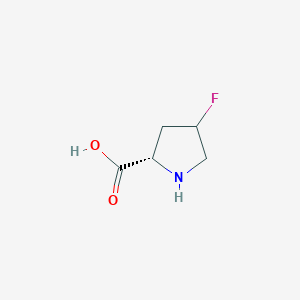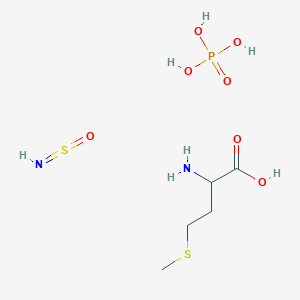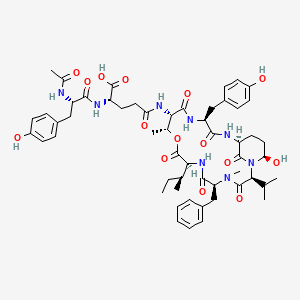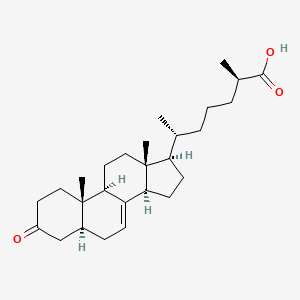
(25R)-Delta(7)-dafachronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(25R)-Delta(7)-dafachronic acid is a cholestanoid that is (5alpha,25R)-cholest-7-en-26-oic acid substituted at position 3 by an oxo group. It is a cholestanoid, a steroid acid, a 3-oxo Delta(7)-steroid and a monocarboxylic acid. It is a conjugate acid of a (25R)-Delta(7)-dafachronate.
Scientific Research Applications
Hormonal Receptor Activation in Caenorhabditis elegans
(25R)-Delta(7)-dafachronic acid is a potential ligand for the hormonal receptor DAF-12 in Caenorhabditis elegans. It exhibits significant hormonal activity, contributing to the understanding of molecular regulation in these nematodes (Martin et al., 2009).
Activation of DAF-12 Nuclear Hormone Receptor
Both the (25S) and (25R) isomers of Delta(7)-dafachronic acids are potent transcriptional activators in a Gal4-transactivation assay, with significant EC(50) values. These findings highlight the compound's role in modulating the DAF-12 nuclear hormone receptor, critical for reproductive competence and adulthood in C. elegans (Sharma et al., 2009).
Steroid Hormone Roles in Worms and Mammals
(25S)-Delta(7)-Dafachronic acid is a member of the dafachronic acid hormonal series that regulates development and lifespan in C. elegans. Its significance is further underlined by the lack of effective tools for elucidating its action mode, leading to the synthesis of trideuterated variants for biological studies (Liu et al., 2015).
Involvement in Dauer and Infective Larvae Formation in Nematodes
Delta7-DA, a variant of dafachronic acid, plays a conserved role in controlling the entry into infective stages in certain mammalian parasites. This function links it fundamentally with the formation of dauer and infective larvae, providing insights into strategies for nematode parasitism (Ogawa et al., 2009).
Synthetic Modulators of Nematode Life Cycle
Synthetic DAF-12 modulators, including dafachronic acids, act as molecular switches in nematodes, influencing the choice between diapause and progression to reproductive development. These findings are critical for understanding and potentially controlling the nematode life cycle (Dansey et al., 2015).
Functional Divergence in Development and Lifespan Control
Dafachronic acids, including Delta(4)- and Delta(7)-DA, uniquely contribute to controlling development and lifespan in C. elegans. They interact distinctively with the steroid hormone and insulin-like growth factor signaling pathways, demonstrating functional divergence and providing insights into molecular interplay for development and aging (Dumas et al., 2010).
properties
Product Name |
(25R)-Delta(7)-dafachronic acid |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(2R,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18-,19+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
SQTAVUCHOVVOFD-QAIVWSEESA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
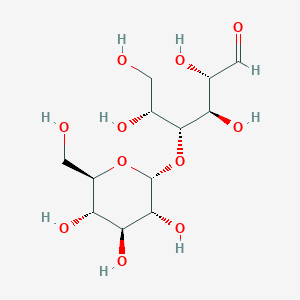
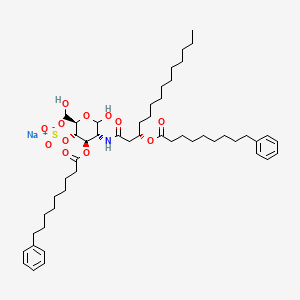
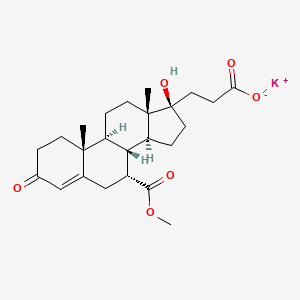
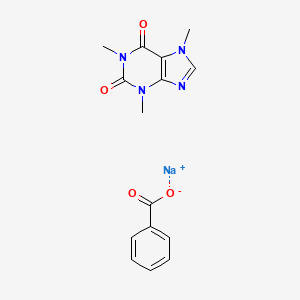
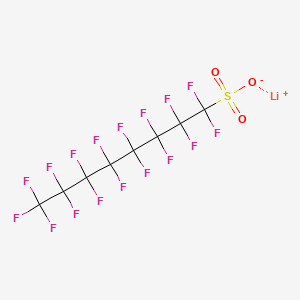
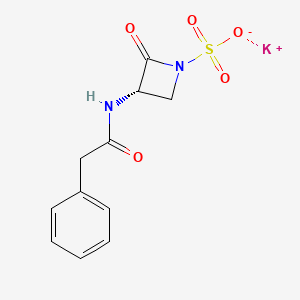

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
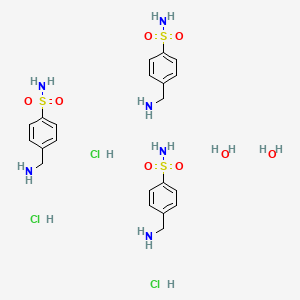
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
